molecular formula C10H6BrIN2O B12064925 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine

Cat. No.: B12064925
M. Wt: 376.98 g/mol
InChI Key: VIWCDMNQTUFURM-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine is an organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of bromine and iodine atoms attached to a phenoxy group, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where a brominated pyrimidine reacts with an iodinated phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products.

Scientific Research Applications

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine is unique due to its specific combination of bromine and iodine atoms attached to a phenoxy group and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H6BrIN2O

Molecular Weight

376.98 g/mol

IUPAC Name

5-bromo-2-(2-iodophenoxy)pyrimidine

InChI

InChI=1S/C10H6BrIN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H

InChI Key

VIWCDMNQTUFURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)I

Origin of Product

United States

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